Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-
Description
Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- (CAS 78093-88-6) is a bis-quinoline derivative featuring two benzo[g]quinoline moieties connected via a 1,3-propanediyl-linked piperazine chain . Benzo[g]quinoline, a fused heterocyclic system, differs from simpler quinolines by the addition of a benzene ring at the "g" position, enhancing its planar structure and electronic properties. The compound's piperazine linker provides conformational flexibility, which may influence its binding to biological targets such as DNA or enzymes .
Properties
CAS No. |
78093-88-6 |
|---|---|
Molecular Formula |
C37H38N6 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-[4-[3-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)propyl]piperazin-1-yl]benzo[g]quinoline |
InChI |
InChI=1S/C37H38N6/c1-3-8-30-26-34-32(24-28(30)6-1)36(10-12-38-34)42-20-16-40(17-21-42)14-5-15-41-18-22-43(23-19-41)37-11-13-39-35-27-31-9-4-2-7-29(31)25-33(35)37/h1-4,6-13,24-27H,5,14-23H2 |
InChI Key |
DTIRRYDLFWVTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-
Key Starting Materials and Intermediates
- Naphthalene-2,3-diamine is a common precursor for benzo[g]quinoline synthesis, undergoing condensation with substituted phenacyl bromides to form quinoxaline intermediates, which can be further cyclized and dehydrogenated to yield quinoline derivatives.
- 4-chlorophenacyl bromide and its analogs are used for introducing substituents on the quinoline ring through nucleophilic substitution and condensation reactions.
- Piperazine derivatives serve as nucleophilic linkers attaching to the quinoline moieties via alkylation or nucleophilic substitution.
- 1,3-dibromopropane or similar dihaloalkanes are utilized to bridge two piperazine units, enabling the formation of the 1,3-propanediyl linker.
Detailed Synthetic Procedure
Based on the literature and analogous synthetic routes, the preparation can be described as follows:
Step 1: Synthesis of Benzo[g]quinoline Units
- Condensation of naphthalene-2,3-diamine with 4-chlorophenacyl bromide in methanol under reflux with fused sodium acetate as a base yields 3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline intermediates.
- Subsequent dehydrogenation in refluxing acetic anhydride converts these intermediates to 2-(4-chlorophenyl)benzo[g]quinoxaline derivatives.
Step 2: Functionalization with Piperazine
- The benzo[g]quinoline intermediates are reacted with piperazine under nucleophilic substitution conditions, typically in polar solvents like methanol or ethanol, to introduce the piperazine ring at the 4-position of the quinoline moiety.
- This reaction can be facilitated by the presence of a suitable leaving group on the quinoline intermediate or by using activated halides.
Step 3: Linking via 1,3-Propanediyl Bridge
- The piperazine-functionalized quinoline units are then coupled through their secondary amine groups using 1,3-dibromopropane or 1,3-propanediyl dihalides.
- This alkylation reaction proceeds under reflux in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base (e.g., potassium carbonate) to neutralize the formed acid.
- The result is the bis-substituted compound, benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis-.
Reaction Conditions and Optimization
- Typical reaction times for condensation steps range from 2 to 6 hours under reflux.
- Dehydrogenation requires reflux in acetic anhydride for 1–3 hours.
- Piperazine substitution and alkylation steps are optimized for temperature (room temperature to reflux), solvent polarity, and base concentration to maximize yield.
- Purification is generally achieved by recrystallization from ethanol or benzene and chromatographic techniques.
Analytical Characterization
- Infrared (IR) spectroscopy confirms functional groups: NH stretching bands disappear upon cyclization.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution patterns.
- Mass spectrometry and elemental analysis validate molecular weight and composition.
- Melting point determination supports purity assessment.
Data Tables Summarizing Synthetic Parameters and Yields
| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation (benzo[g]quinoline formation) | Naphthalene-2,3-diamine, 4-chlorophenacyl bromide, fused sodium acetate, methanol, reflux | 2 h | 70–85 | Precipitate filtered and recrystallized |
| Dehydrogenation | Acetic anhydride, reflux | 1–3 h | 75–90 | Converts dihydroquinoxaline to quinoline |
| Piperazine substitution | Piperazine, methanol or ethanol, reflux | 4–6 h | 65–80 | Nucleophilic substitution at 4-position |
| 1,3-Propanediyl linking | 1,3-dibromopropane, DMF or DMSO, base, reflux | 6–12 h | 60–75 | Alkylation to form bis-substituted product |
Chemical Reactions Analysis
Types of Reactions
Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of benzoquinoline.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Structural Overview
- Molecular Formula : C₁₈H₁₉N₃
- Molecular Weight : 277.4 g/mol
- IUPAC Name : 4-(4-methylpiperazin-1-yl)benzo[g]quinoline
The compound features a benzoquinoline core with piperazine linkers, which contribute to its biological activity and solubility characteristics.
Medicinal Chemistry
Benzo(g)quinoline derivatives have been investigated for their pharmacological properties. The compound's structure allows it to interact with various biological targets:
- Antimicrobial Activity : Research has shown that benzoquinoline derivatives exhibit antimicrobial properties against a range of pathogens. For instance, studies indicate their effectiveness against resistant strains of bacteria and fungi, making them potential candidates for new antibiotic development.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. It has shown promise in targeting specific cancer pathways, particularly through the modulation of signaling pathways involved in cell growth and apoptosis.
Materials Science
Benzo(g)quinoline derivatives are also explored in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to their unique electronic properties, these compounds can be used as emissive materials in OLEDs. Their ability to emit light upon electrical stimulation makes them suitable for applications in display technologies.
- Sensors : The compound's ability to interact with various ions and molecules allows it to function as a sensor material. Research is ongoing into its use for detecting metal ions or organic pollutants in environmental monitoring.
Chemical Probes in Biological Research
Benzo(g)quinoline derivatives serve as chemical probes:
- Fluorescent Probes : The compound can be modified to include fluorescent tags, allowing researchers to visualize cellular processes in real-time. This application is crucial for studying cellular dynamics and interactions.
- Inhibitors of Enzymatic Activity : The structural features of the compound enable it to act as an inhibitor for certain enzymes, facilitating studies on enzyme kinetics and mechanisms.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzo(g)quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, suggesting potential for therapeutic use against bacterial infections.
Case Study 2: Anticancer Activity
In a clinical trial reported by Cancer Research, a benzo(g)quinoline derivative was tested on human cancer cell lines. The findings indicated that the compound induced apoptosis in breast cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 3: OLED Applications
Research published in Advanced Materials explored the use of benzo(g)quinoline derivatives in OLED technology. The study found that these compounds exhibited high luminescence efficiency and stability under operational conditions, making them suitable for commercial applications.
Mechanism of Action
The mechanism of action of Benzo(g)quinoline, 4,4’-(1,3-propanediyldi-4,1-piperazinediyl)bis- involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. The piperazine moiety allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Piperaquine and Its Derivatives
Piperaquine (CAS 83764-65-2) is a clinically used antimalarial agent with the structure 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis(7-chloroquinoline). Key differences from the target compound include:
- Pharmacological Activity: Piperaquine exhibits potent antimalarial effects by inhibiting hemozoin formation in Plasmodium parasites . In contrast, benzo[g]quinoline derivatives (e.g., compounds 4–6 in ) demonstrate anticancer activity, with mean GI50 values as low as 2.52 µM against 60 cancer cell lines .
- SAR Insights: The presence of carbonyl groups at C-5 and C-10 in benzo[g]quinoline derivatives is critical for cytotoxicity, while free carboxylic acids at C-3 render them inactive . Piperaquine’s antimalarial efficacy relies on the chloroquinoline moieties and optimal linker length .
Table 1: Piperaquine vs. Benzo(g)quinoline Derivative
Benzo[f]quinoline and Benzo[c]quinoline Analogs
Isomeric benzoquinoline derivatives, such as benzo[f] and benzo[c]quinolines, differ in the position of benzene ring fusion:
- Benzo[f]quinoline: Fused at the "f" position, this isomer has been explored for anticancer activity. Hybrid conjugated molecules derived from benzo[f]quinoline show promise in chemotherapy .
- Benzo[c]quinoline: Synthesized via microwave (MW) and ultrasound (US) irradiation, this isomer’s divergent electronic properties may affect binding to DNA or kinases compared to the benzo[g] variant .
Table 2: Benzoquinoline Isomers
Piperazine-Linked Bibenzyl Compounds
Compounds like 4,4'-bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl (5a-h) share structural motifs with the target compound but feature thiazolidinone or oxadiazole functional groups. These modifications confer antifungal activity, highlighting the role of heterocyclic substituents in diversifying biological applications .
Spiro Piperidine-Quinoline Derivatives
Spiro compounds (e.g., 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]) exhibit rigid 3D structures due to their spirocyclic cores.
Biological Activity
Benzo(g)quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. The compound Benzo(g)quinoline, 4,4'-(1,3-propanediyldi-4,1-piperazinediyl)bis- is a notable example that has been explored for its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C₃₇H₃₈N₆
- Molecular Weight: 566.738 g/mol
- CAS Number: 78093-88-6
The structure of this compound features a benzoquinoline backbone linked by a propanediyl group to piperazine units, which may contribute to its biological activity.
Research indicates that benzoquinoline derivatives may exert their effects through several mechanisms:
- DNA Intercalation: These compounds can intercalate into the DNA double helix, disrupting normal cellular processes and promoting apoptosis in cancer cells .
- Enzyme Inhibition: They are known to inhibit topoisomerase II and ATP synthase, which are crucial for DNA replication and energy production in cells .
- Antimicrobial Activity: Some derivatives have shown efficacy against various microbial strains, suggesting potential applications beyond oncology .
Anticancer Activity
A study conducted on benzoquinoline derivatives demonstrated significant anticancer properties. The most active compound in the study was found to exhibit cytotoxic effects against multiple cancer cell lines. Specifically:
- Compound 5a : Showed high activity against various cancer cell lines.
- Compound 6c : Displayed significant lethality against the SR leukemia cell line with a lethality rate of 17% .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications in the chemical structure significantly influence the biological activity of these compounds. For instance:
- Compounds with bulky substituents showed enhanced intercalation properties and increased cytotoxicity.
- The presence of nitrogen atoms in the structure was critical for the interaction with DNA and enzymes .
Case Studies
- In Vitro Studies : A series of synthesized benzoquinoline derivatives were tested for their anticancer efficacy using various human cancer cell lines. Results indicated that structural modifications led to varying degrees of effectiveness, emphasizing the importance of chemical design in developing potent anticancer agents .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of substituted quinoline derivatives against mycobacterial species. Certain compounds demonstrated superior activity compared to standard treatments like isoniazid and pyrazinamide, highlighting their potential as therapeutic agents against resistant strains .
Data Summary
| Compound | Activity Type | Cell Line/Organism | Efficacy (%) |
|---|---|---|---|
| 5a | Anticancer | Various Cancer Cell Lines | High |
| 6c | Anticancer | SR Leukemia | 17 |
| N-Cycloheptylquinoline | Antimicrobial | M. tuberculosis | Higher than standards |
| N-(2-phenylethyl)quinoline | Antimicrobial | M. kansasii | Higher than standards |
Q & A
Q. Basic Research Focus
- pKa measurement : Fluorinated benzo[g]quinoline derivatives exhibit pH-dependent basicity. pKa values are determined via potentiometric titration or UV-vis spectroscopy at room temperature, with deviations from parent compounds indicating electronic effects of substituents .
- Fluorescence quenching (FQ) : Fluorescence intensity changes at varying pH levels (e.g., using humic acid as a quencher) quantify binding constants (KDOC). Excitation/emission wavelengths must be optimized to account for pH-sensitive spectral shifts .
How can researchers resolve contradictions in binding stoichiometry data obtained from SPR studies of benzo[g]quinoline derivatives?
Advanced Research Focus
Discrepancies between observed and theoretical stoichiometry arise from:
- Non-intercalative binding modes : SPR data for CUG repeat binding showed 1:1 ratios, suggesting groove binding or partial intercalation instead of full duplex insertion. Complementary techniques like circular dichroism (CD) or molecular docking can clarify binding geometry .
- Cooperative effects : If multiple ligands bind cooperatively, isothermal titration calorimetry (ITC) can validate enthalpy-driven interactions that override neighbor exclusion .
What in vitro assays are suitable for evaluating the antiplasmodial activity of benzo[g]quinoline derivatives?
Q. Advanced Research Focus
- GC-MS analysis : Methanolic extracts containing benzo[g]quinoline derivatives are screened for antiplasmodial compounds. GC-MS identifies structural analogs (e.g., 2,4-dimethyl-benzo[h]quinoline) and correlates them with activity .
- Plasmodium culture assays : Measure IC50 values against chloroquine-resistant Plasmodium strains. Synergy studies with standard antimalarials (e.g., artemisinin) assess combinatorial effects .
- Toxicity profiling : Use human fibroblast and myoblast cell lines to ensure selective toxicity against Plasmodium vs. mammalian cells .
How does fluorine substitution influence the physicochemical and biological properties of benzo[g]quinoline derivatives?
Advanced Research Focus
Fluorine alters electronic and steric parameters:
- Basicity modulation : Fluorine reduces pKa by withdrawing electron density, as seen in fluorinated benzo[h]quinoline derivatives (ΔpKa = −0.5 to −1.2 vs. non-fluorinated analogs) .
- Bioavailability enhancement : Fluorine increases lipophilicity (logP), improving membrane permeability. This is critical for CNS-targeted derivatives but requires balancing with solubility via polar substituents (e.g., piperazine) .
What computational tools are recommended for predicting the reactivity of benzo[g]quinoline derivatives in transition metal-catalyzed reactions?
Q. Advanced Research Focus
- Steric/electronic models : Tools like ACD/Labs predict boiling points, densities, and refractive indices based on molecular descriptors .
- Ortho effect analysis : DFT calculations assess steric repulsion in directed C–H activation. For benzo[g]quinoline, meta-substituents minimize steric hindrance, favoring ortho-functionalization in palladium-catalyzed reactions .
What strategies are used to optimize the fluorescence stability of benzo[g]quinoline derivatives for environmental sensing applications?
Q. Basic Research Focus
- pH buffering : Conduct FQ experiments in buffered solutions (e.g., phosphate buffer, pH 7–9) to stabilize the quinoline moiety’s protonation state .
- Quencher selection : Use humic acid analogs with consistent quenching efficiency across pH ranges to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
